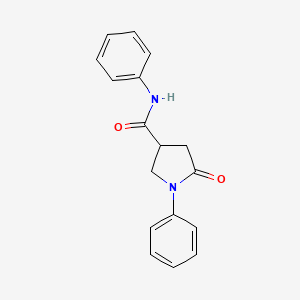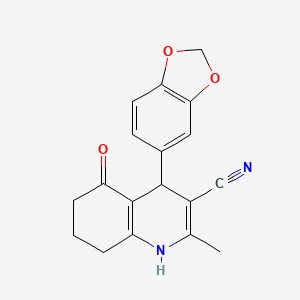![molecular formula C22H19NO3 B5200493 ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate, also known as EAPBC, is a synthetic compound that belongs to the class of chromene derivatives. EAPBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is not fully understood. However, it has been suggested that ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to exert various biochemical and physiological effects in the cells. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to increase the levels of intracellular reactive oxygen species (ROS), which are involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate exhibits a high degree of selectivity towards its target molecules, which makes it an ideal candidate for drug discovery and development. However, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has some limitations for lab experiments. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is insoluble in water, which makes it difficult to use in aqueous-based assays. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has a relatively low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate. Firstly, the mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate needs to be elucidated to understand its pharmacological effects fully. Secondly, the structural modification of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate may lead to the development of more potent and selective analogs. Thirdly, the in vivo efficacy and toxicity of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate need to be evaluated to determine its therapeutic potential. Lastly, the combination of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate with other drugs or therapies may enhance its therapeutic efficacy.
Conclusion
In conclusion, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is a synthetic compound that exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst. The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the modulation of various signaling pathways in the cells. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, but also has some limitations. Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate.
Synthesemethoden
The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multi-step process, including the formation of an intermediate product, which is subsequently cyclized to yield the final product. The yield of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to possess neuroprotective and anti-diabetic activities.
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-25-22(24)19-18(15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20(17)26-21(19)23/h3-13,18H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUNBXZRJCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5200424.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)


![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)
![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)


![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)